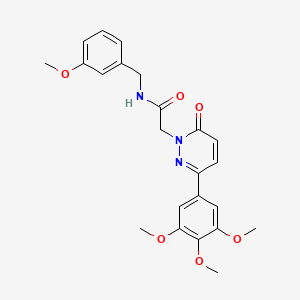

N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.

BenchChem offers high-quality N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activity

The TMP moiety has been associated with anti-cancer properties. Compounds with this group have shown to inhibit key proteins involved in cancer cell proliferation and survival, such as:

- Tubulin : By inhibiting tubulin polymerization, these compounds can disrupt the microtubule network essential for cell division .

- Heat Shock Protein 90 (Hsp90) : Inhibiting Hsp90 can lead to the degradation of client proteins that are crucial for cancer cell growth .

- Thioredoxin Reductase (TrxR) : Targeting TrxR can induce oxidative stress in cancer cells, leading to cell death .

- Histone Lysine-Specific Demethylase 1 (HLSD1) : Modulating epigenetic markers like HLSD1 can affect gene expression in cancer cells .

Anti-Microbial Properties

The TMP group has demonstrated anti-fungal and anti-bacterial activities. This includes:

- Activity against Helicobacter pylori , which is associated with gastric ulcers and cancer .

- Efficacy against Mycobacterium tuberculosis , the causative agent of tuberculosis .

Anti-Viral Applications

TMP-containing compounds have shown potential in combating viral infections. They have been reported to exhibit activity against:

- AIDS virus : Offering a new avenue for AIDS treatment strategies .

- Hepatitis C virus : A significant global health concern .

- Influenza virus : Contributing to the development of new anti-influenza agents .

Anti-Parasitic Effects

These compounds have also been effective against parasitic infections, such as:

- Leishmania : Parasites responsible for Leishmaniasis .

- Malaria : Caused by Plasmodium species .

- Trypanosoma : The organism behind sleeping sickness .

Neuroprotective and Psychiatric Applications

The TMP pharmacophore has been linked to neuroprotective effects and potential treatments for psychiatric conditions:

- Anti-Alzheimer : Offering hope for Alzheimer’s disease management .

- Anti-Depressant : Providing a basis for developing new antidepressants .

- Anti-Migraine : Suggesting a role in the treatment of migraine headaches .

Anti-Inflammatory Properties

Compounds with the TMP group have shown anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Tubulin Polymerization Inhibition

As mentioned earlier, the TMP group plays a critical role in the inhibition of tubulin polymerization, which is a promising target for anti-cancer drugs .

Potential in Drug Development

The TMP moiety’s presence in colchicine and combretastatin analogs, which are potent microtubule targeting agents, underscores its importance in drug development .

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of certain analogs into the binding sites of their targets, and alterations in the tmp moiety have been associated with changes in the biological activity of these analogs .

Biochemical Pathways

Compounds containing the tmp group have been associated with various bioactivity effects, indicating their potential involvement in multiple biochemical pathways .

Pharmacokinetics

It is known to be an oil-soluble organic compound , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Compounds containing the tmp group have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties . They have also demonstrated significant efficacy against various parasites and have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Action Environment

As an oil-soluble compound , its action may be influenced by the lipid environment in the body.

properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-29-17-7-5-6-15(10-17)13-24-21(27)14-26-22(28)9-8-18(25-26)16-11-19(30-2)23(32-4)20(12-16)31-3/h5-12H,13-14H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETHDXIJHZMNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide](/img/structure/B2935838.png)

![Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone](/img/structure/B2935840.png)

![(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2935847.png)

![N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2935850.png)

![(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2935851.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2935858.png)